4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate
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Overview
Description
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is an organic compound that features a complex structure with two pyridine rings connected by an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate typically involves a multi-step process. One common method is the Heck reaction, which couples a halogenated pyridine with a styrene derivative under palladium catalysis. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl bridge to an ethyl bridge.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Ethyl-bridged derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it may inhibit specific enzymes involved in cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(pyridin-4-yl)ethenyl]benzoic acid
- 1,2-bis(4-pyridyl)ethylene
- Pyridine-4-carboxylic acid derivatives
Uniqueness
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is unique due to its dual pyridine structure connected by an ethenyl bridge, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in coordination chemistry and materials science, where such properties are advantageous.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(16-10-13-20-14-11-16)23-18-8-5-15(6-9-18)4-7-17-3-1-2-12-21-17/h1-14H/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHCMTFQYCXECV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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